molecular formula C42H82N12O8 B1360233 Myristoyl-Lys-Arg-Thr-Leu-Arg-OH CAS No. 125678-68-4

Myristoyl-Lys-Arg-Thr-Leu-Arg-OH

Cat. No.: B1360233
CAS No.: 125678-68-4
M. Wt: 883.2 g/mol
InChI Key: UCADRBIEWWELGN-PGMVXXSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scientific Research Applications

Myristoyl-Lys-Arg-Thr-Leu-Arg-OH has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and cellular signaling pathways.

    Medicine: Explored as a potential therapeutic agent due to its ability to modulate biological processes.

    Industry: Utilized in the development of peptide-based drugs and diagnostic tools.

Mechanism of Action

The mechanism of action of “N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine” involves the process of myristoylation . Myristoylation increases specific protein–protein interactions leading to subcellular localization of myristoylated proteins with its signaling partners . This process is significant in regulating cellular signaling pathways in several biological processes especially in carcinogenesis and immune function .

Future Directions

The future directions of research into “N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine” and myristoylation could involve further investigation into the dynamics of myristoylation-dependent immune regulation . Additionally, the therapeutic potential of myristoylation inhibitors is being evaluated in clinical trials for lymphoma and solid tumors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myristoyl-Lys-Arg-Thr-Leu-Arg-OH typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin. Subsequent amino acids are added sequentially using protected amino acid derivatives to prevent unwanted side reactions. The myristoyl group is introduced at the N-terminal lysine residue through an acylation reaction using myristic acid .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to increase efficiency and yield. Purification is achieved through high-performance liquid chromatography (HPLC), ensuring the final product’s purity and quality .

Chemical Reactions Analysis

Types of Reactions

Myristoyl-Lys-Arg-Thr-Leu-Arg-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiol groups .

Comparison with Similar Compounds

Similar Compounds

  • N-Myristoyl-glycyl-lysyl-arginyl-threonyl-leucyl-arginine
  • N-Myristoyl-alanyl-lysyl-arginyl-threonyl-leucyl-arginine
  • N-Myristoyl-seryl-lysyl-arginyl-threonyl-leucyl-arginine

Uniqueness

Myristoyl-Lys-Arg-Thr-Leu-Arg-OH is unique due to its specific amino acid sequence and the presence of the myristoyl group. This combination imparts distinct biochemical properties, such as enhanced membrane association and specific protein interactions, making it valuable for various research and therapeutic applications .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-(tetradecanoylamino)hexanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82N12O8/c1-5-6-7-8-9-10-11-12-13-14-15-23-34(56)50-30(20-16-17-24-43)36(57)51-31(21-18-25-48-41(44)45)37(58)54-35(29(4)55)39(60)53-33(27-28(2)3)38(59)52-32(40(61)62)22-19-26-49-42(46)47/h28-33,35,55H,5-27,43H2,1-4H3,(H,50,56)(H,51,57)(H,52,59)(H,53,60)(H,54,58)(H,61,62)(H4,44,45,48)(H4,46,47,49)/t29-,30+,31+,32+,33+,35+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCADRBIEWWELGN-PGMVXXSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82N12O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80154853
Record name N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

883.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125678-68-4
Record name N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0125678684
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Myristoyl-lysyl-arginyl-threonyl-leucyl-arginine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80154853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.